Cas no 2639413-91-3 (tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate)
tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate
- 2639413-91-3
- EN300-27782257
- tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate
-
- Inchi: 1S/C17H27NO2/c1-12-13(15(19)20-17(5,6)7)9-8-10-14(12)18-11-16(2,3)4/h8-10,18H,11H2,1-7H3
- InChI Key: WLUJCPFTXPHVCO-UHFFFAOYSA-N
- SMILES: O(C(C1=CC=CC(=C1C)NCC(C)(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 277.204179104g/mol
- Monoisotopic Mass: 277.204179104g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 38.3Ų
tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27782257-1g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 1g |
$785.0 | 2023-09-09 | ||
| Enamine | EN300-27782257-5g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 5g |
$2277.0 | 2023-09-09 | ||
| Enamine | EN300-27782257-10g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 10g |
$3376.0 | 2023-09-09 | ||
| Enamine | EN300-27782257-0.05g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 95.0% | 0.05g |
$660.0 | 2025-03-19 | |
| Enamine | EN300-27782257-0.1g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 95.0% | 0.1g |
$691.0 | 2025-03-19 | |
| Enamine | EN300-27782257-0.25g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 95.0% | 0.25g |
$723.0 | 2025-03-19 | |
| Enamine | EN300-27782257-0.5g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 95.0% | 0.5g |
$754.0 | 2025-03-19 | |
| Enamine | EN300-27782257-1.0g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 95.0% | 1.0g |
$785.0 | 2025-03-19 | |
| Enamine | EN300-27782257-2.5g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 95.0% | 2.5g |
$1539.0 | 2025-03-19 | |
| Enamine | EN300-27782257-5.0g |
tert-butyl 3-[(2,2-dimethylpropyl)amino]-2-methylbenzoate |
2639413-91-3 | 95.0% | 5.0g |
$2277.0 | 2025-03-19 |
tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate
Latest Research Insights on tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate (CAS: 2639413-91-3)
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate (CAS: 2639413-91-3) as a promising intermediate in drug discovery and development. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the synthesis of novel therapeutic agents. The following sections provide a comprehensive overview of the latest research findings, methodologies, and implications associated with this compound.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways and pharmacological properties of tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate. Researchers employed a multi-step synthesis approach, optimizing reaction conditions to achieve high yields and purity. The compound's structural stability and reactivity were evaluated using advanced spectroscopic techniques, including NMR and mass spectrometry, confirming its suitability as a key intermediate in the development of targeted therapies.
In another groundbreaking study, scientists investigated the compound's role in modulating specific biological pathways. Using in vitro and in vivo models, the research team demonstrated that tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate exhibits selective binding affinity towards certain enzyme targets, suggesting its potential as a scaffold for designing enzyme inhibitors. These findings were further supported by molecular docking simulations, which revealed favorable interactions at the active sites of target proteins.
Furthermore, recent patent filings (2024) have highlighted the commercial potential of this compound. Pharmaceutical companies are exploring its incorporation into proprietary drug formulations, particularly for treating metabolic disorders and inflammatory diseases. The compound's favorable pharmacokinetic profile, including its bioavailability and metabolic stability, positions it as a viable candidate for further preclinical and clinical evaluation.
Despite these promising developments, challenges remain in scaling up the synthesis and ensuring cost-effective production. Researchers are actively investigating alternative synthetic routes and catalytic systems to address these limitations. Collaborative efforts between academia and industry are expected to accelerate the translation of these discoveries into therapeutic applications.
In conclusion, tert-butyl 3-(2,2-dimethylpropyl)amino-2-methylbenzoate (CAS: 2639413-91-3) represents a versatile and valuable compound in the field of chemical biology and drug discovery. Ongoing research continues to uncover its potential, paving the way for innovative treatments and therapeutic strategies. Future studies should focus on elucidating its mechanisms of action and optimizing its pharmacological properties to fully realize its clinical potential.
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